molecular formula C10H11NO2 B2995384 2-Cyclopropyl-6-methylpyridine-3-carboxylic acid CAS No. 1597075-30-3

2-Cyclopropyl-6-methylpyridine-3-carboxylic acid

Cat. No.: B2995384
CAS No.: 1597075-30-3
M. Wt: 177.203
InChI Key: BFGQMHNOBZWPQZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is also known by its IUPAC name, 2-cyclopropyl-6-methylnicotinic acid . This compound is characterized by the presence of a cyclopropyl group and a methyl group attached to a pyridine ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methylpyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-6-methylpyridine with a suitable carboxylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group plays a crucial role in binding to active sites of enzymes, thereby influencing their activity . The cyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity .

Properties

IUPAC Name

2-cyclopropyl-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-2-5-8(10(12)13)9(11-6)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGQMHNOBZWPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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